4,5-Dimethoxy-2-nitrotoluene, also known as 1,2-Dimethoxy-4-methyl-5-nitrobenzene, is a chemical compound with the molecular formula C9H11NO4 . It has a molecular weight of 197.19 g/mol . This compound is used for research and development purposes .
The InChI code for 4,5-Dimethoxy-2-nitrotoluene is 1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3
. The Canonical SMILES is CC1=CC(=C(C=C1N+[O-])OC)OC
. These codes provide a textual representation of the compound’s molecular structure.
The computed properties of 4,5-Dimethoxy-2-nitrotoluene include a molecular weight of 197.19 g/mol, XLogP3-AA of 2.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 2, Exact Mass of 197.06880783 g/mol, Monoisotopic Mass of 197.06880783 g/mol, Topological Polar Surface Area of 64.3 Ų, Heavy Atom Count of 14, Formal Charge of 0, and Complexity of 204 .
4,5-Dimethoxy-2-nitrotoluene is an organic compound with the molecular formula and a molecular weight of approximately 197.19 g/mol. It is classified as a nitro compound and an aromatic hydrocarbon due to the presence of a nitro group and methoxy groups attached to a toluene ring. This compound is known for its significant role in various biochemical reactions, particularly in photochemical processes, where it interacts with enzymes and proteins through its functional groups.
Methods of Synthesis:
The synthesis of 4,5-Dimethoxy-2-nitrotoluene typically involves the nitration of 4,5-dimethoxytoluene. This process can be achieved using a mixture of concentrated sulfuric acid and nitric acid, which allows for the selective introduction of the nitro group at the desired position on the aromatic ring. The reaction conditions must be carefully controlled to maximize yield and minimize by-products .
Technical Details:
4,5-Dimethoxy-2-nitrotoluene has a distinct molecular structure characterized by:
The structural formula can be represented as follows:
4,5-Dimethoxy-2-nitrotoluene participates in several chemical reactions:
Types of Reactions:
The mechanism of action for 4,5-Dimethoxy-2-nitrotoluene primarily involves its interaction with biological molecules:
4,5-Dimethoxy-2-nitrotoluene has various scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: